molecular formula C8H8FNO B8276314 6-Ethyl-5-fluoronicotinaldehyde

6-Ethyl-5-fluoronicotinaldehyde

Cat. No. B8276314
M. Wt: 153.15 g/mol
InChI Key: GMGRIWIEQWKRNY-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

CrO2 (Magtrieve) (796 mg, 9.48 mmol) was added to a solution of (6-ethyl-5-fluoro-3-pyridinyl)methanol (98 mg, 0.632 mmol) in DCM (5 ml) and the mixture was stirred at 40° C. for 6 h. TLC (10% DCM/MeOH) showed starting material remaining. An excess of CrO2 (Magtrieve) (530 mg, 6.32 mmol) was added. After stirring for 12 h, TLC showed the reaction had been completed. The resulting suspension was filtered and washed with DCM. The filtrate was concentrated under reduced pressure to give 57.4 mg of the title compound as a colourless oil.
[Compound]
Name
CrO2
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CrO2
Quantity
530 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][C:4]=1[F:11])[CH3:2].C(Cl)Cl.CO>C(Cl)Cl>[CH2:1]([C:3]1[N:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1[F:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
CrO2
Quantity
796 mg
Type
reactant
Smiles
Name
Quantity
98 mg
Type
reactant
Smiles
C(C)C1=C(C=C(C=N1)CO)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
DCM MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO
Step Three
Name
CrO2
Quantity
530 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C1=C(C=C(C=N1)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 57.4 mg
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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